molecular formula C8H12ClN3O B1480060 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-ol CAS No. 2090573-58-1

2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-ol

Cat. No.: B1480060
CAS No.: 2090573-58-1
M. Wt: 201.65 g/mol
InChI Key: TZQLZDDHWQNVCN-UHFFFAOYSA-N
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Description

The compound “2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-ol” is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrole ring and a pyrazine ring, which are part of the pyrrolopyrazine scaffold . The exact structure and its analysis are not available in the retrieved documents.

Scientific Research Applications

Heterocyclic Compounds Chemistry and Applications

Heterocyclic compounds, including imidazopyrazines, have been extensively studied for their versatile applications in medicinal chemistry, material science, and as ligands in coordination chemistry. These compounds exhibit a wide range of biological activities and are key structures in the development of pharmaceuticals, bioactive molecules, and novel materials.

Synthesis and Structural Diversity

The synthesis of imidazopyrazines and related heterocycles involves various strategies to achieve structural diversity, which is critical for exploring their potential applications. Reviews on the chemistry of bis-benzimidazoles, benzothiazoles, and pyrazolines highlight the importance of synthetic routes in accessing a variety of derivatives for further functionalization and application development (Boča, Jameson, & Linert, 2011). Such synthetic methodologies enable the fine-tuning of electronic and photophysical properties, making these compounds suitable for applications in optoelectronic devices and as pharmacophores in drug design.

Biological Activities

The extensive review of pyrazolo[1,5-a]pyrimidine derivatives showcases their broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, and anti-inflammatory activities, underscoring the potential of heterocyclic scaffolds in drug discovery (Cherukupalli et al., 2017). Similarly, pyrazoline derivatives have been identified for their significant anticancer effects, highlighting the ongoing research interest in exploiting these structures for therapeutic applications (Ray et al., 2022).

Optoelectronic and Catalytic Applications

Quinazolines, pyrimidines, and related heterocycles have found applications in the development of optoelectronic materials, demonstrating the versatility of these compounds beyond biological activity. The incorporation of heterocyclic fragments into π-extended conjugated systems has been valuable for creating novel materials for organic light-emitting diodes (OLEDs), photovoltaic devices, and as catalysts in asymmetric synthesis and catalysis (Lipunova et al., 2018).

Biochemical Analysis

Biochemical Properties

2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-ol plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), which are crucial in cellular signaling and gene expression regulation . The compound’s interaction with these enzymes involves binding to their active sites, thereby inhibiting their activity and affecting downstream signaling pathways.

Cellular Effects

The effects of this compound on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to inhibit cell proliferation and induce apoptosis in cancer cells by disrupting the PI3K/AKT signaling pathway . Additionally, it affects gene expression by inhibiting HDAC, leading to changes in chromatin structure and transcriptional activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding interactions with target enzymes. The compound binds to the active sites of PI3K and HDAC, inhibiting their enzymatic activity . This inhibition results in the disruption of key signaling pathways and alterations in gene expression, ultimately affecting cellular functions such as proliferation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound demonstrates stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent effects on cellular functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a threshold beyond which the compound’s adverse effects outweigh its therapeutic benefits.

Metabolic Pathways

This compound is metabolized through various pathways involving enzymes such as cytochrome P450 . The compound undergoes oxidative metabolism, leading to the formation of metabolites that may retain biological activity. These metabolic pathways are crucial for the compound’s clearance from the body and its overall pharmacokinetic profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its physicochemical properties, allowing it to accumulate in certain tissues where it exerts its biological effects.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and nucleus . The compound’s localization is directed by specific targeting signals and post-translational modifications that facilitate its transport to these compartments. Within the nucleus, it interacts with chromatin and affects gene expression by inhibiting HDAC.

Properties

IUPAC Name

2-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O/c9-7-5-10-8-6-11(3-4-13)1-2-12(7)8/h5,13H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQLZDDHWQNVCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC=C2Cl)CN1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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